The table below summarizes the key identified physical and chemical properties for Glycyl-DL-serine (CAS No. 687-38-7):
| Property | Value |
|---|---|
| CAS Registry Number | 687-38-7 [1] |
| Molecular Formula | C5H10N2O4 [1] [2] [3] |
| Molecular Weight | 162.14 g/mol [1] [4] |
| Melting Point | 207 °C [1] [3] [4] |
| Appearance | White to Off-White solid [1] [4] |
| Solubility | Slightly soluble in water and acidic aqueous solutions [1] [4] |
| pKa (at 25°C) | 2.98 [1] [4] |
| Density | 1.4394 (rough estimate) [1] [4] |
| Storage | −20°C [1] [2] |
This compound serves as a building block in chemical and biochemical research.
The experimental workflow for its use in peptide synthesis can be summarized as follows:
While a full toxicological profile is not available, the following safety and handling precautions are recommended:
This compound is a defined chemical entity with key physical parameters like a melting point of 207 °C. Its primary value lies in its role as a reagent in biochemical research and peptide synthesis. As with any laboratory chemical, appropriate safety practices should be followed during handling and storage.
| Property | Value |
|---|---|
| CAS Number | 687-38-7 [1] [2] |
| Molecular Formula | C₅H₁₀N₂O₄ [1] |
| Molecular Weight | 162.144 g/mol [1] |
| Density | 1.4±0.1 g/cm³ [1] |
| Melting Point | 7 °C (lit.) [1] |
| Boiling Point | 513.0±50.0 °C at 760 mmHg [1] |
| Flash Point | 264.1±30.1 °C [1] |
| Storage Condition | −20°C [1] |
While the solubility of Glycyl-DL-serine itself is not reported, the search results provide context on how the solubility of similar compounds is studied.
Given the lack of direct data, here is a logical workflow you could follow to determine the water solubility of this compound experimentally, based on the methodologies identified.
Experimental workflow for determining this compound solubility, highlighting key methodological considerations.
The table below summarizes the core quantitative data for Glycyl-DL-serine (CAS #687-38-7), which is relevant for formulation and analytical development.
| Property | Value |
|---|---|
| CAS Registry Number | 687-38-7 [1] [2] [3] |
| Molecular Formula | C₅H₁₀N₂O₄ [1] [2] [3] |
| Molecular Weight | 162.14 g/mol [1] [2] [3] |
| pKa (at 25°C) | 2.98 [1] [2] [3] |
| Melting Point | 207 °C [2] [3] |
| Density (estimate) | 1.4394 g/cm³ [2] [3] |
| Water Solubility | Slightly soluble [2] [3] |
| Recommended Storage | –20°C [1] [2] [3] |
The provided search results include details on experimental approaches used to determine the thermodynamic properties of this compound and related peptides.
The following diagram maps the logical workflow of a typical study investigating the thermodynamic properties of dipeptides like this compound.
Glycyl-DL-serine is a dipeptide composed of glycine and serine, with the "DL" indicating the racemic (mixed) form of the serine component [1].
The table below summarizes its core chemical and physical properties from chemical databases and experimental studies.
| Property | Value / Description |
|---|---|
| CAS Number | 687-38-7 [1] [2] [3] |
| Molecular Formula | C₅H₁₀N₂O₄ [4] [1] [2] |
| Molecular Weight | 162.14 g/mol [1] [2] [3] |
| Melting Point | 201-207 °C [4] [1] |
| Density | ~1.4 g/cm³ [4] [1] |
| Solubility | Slightly soluble in water and acidic aqueous solutions [1] [2] |
| Acidity (pKa) | 2.98 (at 25°C) [1] |
| Storage | -20°C [4] [1] |
The quantitative data available primarily comes from thermodynamic studies, which are crucial for understanding the molecule's behavior in solution.
Table 1: Partial Molar Volumes and Heat Capacities [5]
| Compound | Temperature | Partial Molar Volume (V₂⁰) | Partial Molar Heat Capacity (Cp,₂⁰) |
|---|---|---|---|
| This compound (among other Gly-X dipeptides) | 25°C | Reported | Reported |
Table 2: Acid Dissociation Constant (pK₂) for NH₃⁺ Group [6]
| Compound | Temperature | pK₂ Value |
|---|---|---|
| This compound | 25°C | 8.277 |
Fully understanding the role of this compound requires placing it in a broader biological context.
The following diagram outlines the logical flow of how this compound is utilized in foundational research, leading to potential areas of biological relevance.
Based on the available information, here are some potential directions for future research with this compound:
The table below summarizes the key identified physical and chemical properties relevant to its stability and handling [1] [2] [3].
| Property | Value / Description | Relevance to Stability & Handling |
|---|---|---|
| CAS Number | 687-38-7 [1] [2] | Unique compound identifier. |
| Molecular Formula | C5H10N2O4 [1] [2] | - |
| Molecular Weight | 162.14 g/mol [1] [2] | - |
| Melting Point | 207 °C [1] [3] | Indicator of thermal stability. |
| Density | ~1.4 g/cm³ [2] [3] | - |
| Hygroscopicity | Stated as "Hygroscopic" [1] | Critical for handling; indicates a tendency to absorb moisture from the air, which can influence weight, purity, and chemical stability. |
| Solubility | Slightly soluble in water and aqueous acid [1]. | Informs solvent choice for experiments. |
| Storage Temp. | -20°C [1] [2] | Low-temperature storage is recommended to maintain stability, consistent with handling hygroscopic and sensitive compounds. |
| Form | Solid; White to Off-White crystal powder [1] [2]. | - |
The following handling guidelines are recommended based on the sourced material safety data [2].
The search results highlight a lack of publicly available, in-depth technical data on Glycyl-DL-serine. To build a comprehensive whitepaper, the following areas require further investigation through specialized scientific literature and direct experimental work:
The following diagram outlines the core logical relationship between the key stability factors identified and the recommended handling protocols, which can serve as a foundational workflow for laboratory practice.
Diagram 1. Logical workflow connecting stability factors to handling protocols.
Glycyl-DL-serine is a dipeptide with the molecular formula C5H10N2O4 and a molecular weight of 162.14 g/mol [1] [2]. Its CAS Registry Number is 687-38-7 [1] [3] [2].
The "DL" designation indicates that the serine component is a racemic mixture, meaning it contains both D-serine and L-serine enantiomers in equal parts [4] [1]. The compound is typically a white to off-white crystalline powder [1] [5].
The table below summarizes the key physical and chemical properties of this compound:
| Property | Value / Description | Reference |
|---|---|---|
| Melting Point | 207 °C | [1] [6] |
| Boiling Point | 513.0 ± 50.0 °C (at 760 mmHg) | [5] [6] |
| Density | 1.4394 (rough estimate) | [1] |
| Acidity (pKa) | 2.98 (at 25°C) | [1] [2] |
| Solubility | Slightly soluble in water and acidic aqueous solutions | [1] [7] [6] |
| Storage | -20°C; keep container tightly closed | [1] [5] [2] |
This compound is primarily used in fundamental scientific research.
This dipeptide is a versatile ligand for studying the mixed-ligand complex formation with metal ions like copper(II) [7]. The presence of multiple donor atoms (carboxylate oxygen, amino nitrogen, and hydroxyl oxygen) allows it to form stable complexes. Research explores how it interacts with copper(II) in the presence of other amino acids, which is fundamental for understanding metal ion speciation in biological systems [7].
This compound serves as a model compound in biophysical chemistry to understand the properties of peptides in solution. Studies have measured its partial molar volumes at different temperatures (e.g., 308.15 and 318.15 K) [7]. This data is crucial for testing and refining theoretical models of solute-solvent interactions.
While this compound itself is used in basic research, its derivatives have practical applications. Patents cover the use of certain N-acyl glycyl-serine amides as surfactants and hydrating agents in cosmetic and pharmaceutical compositions [8]. For example, N-oleoyl glycyl-(D,L)serine is noted for its skin-hydrating properties and ability to form vesicular structures for delivering active ingredients [8].
The following diagram outlines a general experimental workflow for studying copper(II) complexes with this compound and other amino acids, based on published research [7]:
Based on the available safety data, this compound is not classified as a hazardous substance [5]. No specific hazard statements or pictograms are associated with it [5]. However, standard laboratory precautions should be followed:
Research into DL-serine highlights the biological importance of the serine moiety. L-serine, one component of the DL mixture, is an endogenous amino acid with significant neuroprotective potential [9]. It acts as a precursor for neurotransmitters and is essential for neuronal development and function [9]. D-serine, derived from L-serine, is a co-agonist of NMDA receptors, crucial for synaptic plasticity and memory [9]. Studying this compound and related peptides can provide indirect insights into the metabolism and function of these neuroactive amino acids.
The diagram below illustrates the relationship between this compound and its constituent parts, showing how it can be derived and related to other compounds:
This compound is a well-characterized dipeptide valuable for fundamental research. Its primary utility lies in coordination chemistry for studying mixed-metal complexes and in biophysical studies to understand peptide behavior in solution. While it is a research chemical, its derivatives show potential in applied fields like cosmetics. Its relationship to the neuroactive L- and D-serine amino acids also makes it a compound of interest in a broader biochemical context.
This compound represents a fundamental dipeptide compound widely utilized in peptide chemistry research and biochemical studies. This specific dipeptide consists of glycine linked to DL-serine, creating a versatile molecule for investigating peptide behavior and properties. The DL-notation indicates the racemic mixture of both D- and L-serine enantiomers, making this compound particularly valuable for studying stereochemical effects in peptide systems. This compound serves as an important model system for understanding the structural and thermodynamic properties of more complex peptides and proteins, with applications spanning from basic chemical research to drug development methodologies. [1] [2] [3]
The compound has been identified as a natural constituent in various biological systems, having been detected in multiple food sources including anatidaes (Anatidae), chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and cow's milk. This widespread occurrence suggests potential biological relevance and indicates that this compound may serve as a biomarker for consumption of these food products. From a chemical perspective, this compound belongs to the class of organic compounds known as dipeptides, characterized by two alpha-amino acids joined by a peptide bond. [2]
This compound possesses distinct molecular properties that determine its behavior in experimental systems. The compound has a molecular formula of C5H10N2O4 with an average molecular mass of 162.145 g/mol (monoisotopic mass: 162.064057 g/mol). Structural analysis reveals that this compound contains multiple functional groups including amino, carboxyl, and hydroxyl groups, contributing to its moderate water solubility and amphoteric nature. The presence of both amino and carboxyl groups enables the molecule to exist as a zwitterion at physiological pH, while the hydroxyl group on the serine moiety provides additional sites for hydrogen bonding and chemical modification. [2] [3]
The structural flexibility of this compound, evidenced by its four rotatable bonds, allows for various conformational states in solution. This molecular adaptability contributes to its interactions with solvent molecules and other biological compounds. The polar surface area of 116.14 Ų indicates significant hydrophilic character, which correlates with its observed solubility in aqueous systems. These structural attributes make this compound a valuable compound for studying fundamental peptide-water interactions and solvation phenomena. [2]
Table 1: Experimental Physicochemical Properties of this compound
| Property | Value/Condition | Experimental Conditions | Reference |
|---|---|---|---|
| Melting Point | 207°C | - | [4] |
| Boiling Point | 288.82°C (rough estimate) | - | [4] |
| Density | 1.4394 (rough estimate) | - | [4] |
| Refractive Index | 1.4432 (estimate) | - | [4] |
| Water Solubility | Soluble, slightly | 15.5 g/L (predicted) | [2] [4] |
| Acid Dissociation Constant (pKa) | 2.98 | At 25°C | [4] |
| Storage Conditions | -20°C | - | [4] |
| Physical Form | Solid | White to off-white | [4] |
The thermodynamic behavior of this compound in aqueous solution has been extensively characterized through partial molar volume and heat capacity measurements. These parameters provide crucial insights into the peptide-solvent interactions and hydration properties. At 25°C, the partial molar volume (V₂°) and partial molar heat capacity (Cp,₂°) have been determined experimentally, allowing researchers to extrapolate side chain contributions to these thermodynamic properties. For dipeptides of sequence Gly-X, both V₂° and Cp,₂° demonstrate a linear relationship with the respective thermodynamic properties of amino acid X, enabling prediction of properties for similar dipeptide systems. [5]
The solubility characteristics of this compound include moderate water solubility with slightly better dissolution in acidic aqueous solutions. This pH-dependent solubility profile reflects the compound's ionizable groups with a predicted strongest acidic pKa of 3.24 and strongest basic pKa of 9.33, resulting in an isoelectric point in the mildly acidic range. The experimental logP value of -3.3 indicates high hydrophilicity and limited membrane permeability, consistent with its structural features including multiple hydrogen bond donors and acceptors. [2] [4]
The mixed-anhydride method represents one of the established approaches for synthesizing this compound and related dipeptides. This technique involves the activation of the carboxyl group through formation of a reactive intermediate that facilitates peptide bond formation under mild conditions.
Protocol Steps:
Carboxyl Group Activation: Begin by dissolving the N-protected glycine derivative (1.0 equivalent) in an anhydrous organic solvent such as tetrahydrofuran or dimethylformamide at 0-5°C under inert atmosphere. Add a tertiary amine base (e.g., N-methylmorpholine, 1.1 equivalents) followed by an alkyl chloroformate (e.g., isobutyl chloroformate, 1.0 equivalent) dropwise with stirring. Maintain the temperature below 5°C throughout the addition to minimize side reactions.
Anhydride Formation: Continue stirring for 15-30 minutes after complete addition of the chloroformate. The formation of the mixed anhydride intermediate is typically indicated by a slightly cloudy appearance or the formation of a precipitate.
Coupling Reaction: Add a pre-cooled solution of DL-serine derivative (1.0 equivalent) in the same solvent system to the reaction mixture. Include equimolar tertiary amine base to ensure neutralization of the amino acid carboxyl group. Allow the reaction to proceed with gradual warming to room temperature over 2-4 hours.
Reaction Monitoring: Monitor reaction completion by thin-layer chromatography (TLC) or LC-MS analysis. Typical reaction times range from 4-12 hours depending on the specific protecting groups employed.
Workup Procedure: Quench the reaction by adding a mild aqueous acid solution (e.g., 1M citric acid) and extract the product with ethyl acetate. Wash the organic layer sequentially with acid, base, and brine to remove unreacted starting materials and byproducts.
Deprotection: Remove protecting groups under appropriate conditions (e.g., acidolysis for Boc groups, catalytic hydrogenation for Cbz groups) to yield the final this compound dipeptide.
Purification: Purify the crude product by recrystallization from water-ethanol mixtures or by preparative HPLC for higher purity requirements. [1]
The carbodiimide-mediated coupling provides an alternative synthetic route to this compound, offering complementary advantages for certain applications. This method utilizes coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to activate the carboxyl group for peptide bond formation.
Protocol Steps:
Reaction Setup: Dissolve the glycine derivative (1.0 equivalent) and DL-serine derivative (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane, DMF, or mixture thereof. Maintain the temperature at 0-5°C throughout the initial setup.
Coupling Agent Addition: Add the carbodiimide reagent (1.0-1.2 equivalents) portionwise to the reaction mixture with efficient stirring. Consider adding hydroxybenzotriazole (HOBt, 1.0 equivalent) or similar additives to minimize racemization and suppress side reactions.
Coupling Reaction: Allow the reaction to proceed with gradual warming to room temperature. Monitor by TLC or LC-MS until completion, typically requiring 6-24 hours depending on the specific substrates and conditions.
Byproduct Removal: Filter the reaction mixture to remove the urea precipitate (e.g., dicyclohexylurea) formed from the carbodiimide reagent. Concentrate the filtrate under reduced pressure.
Product Isolation: Dissolve the residue in ethyl acetate and wash sequentially with aqueous acid, base, and brine solutions to remove unreacted starting materials and reagents.
Deprotection: Remove protecting groups using appropriate conditions to yield the free dipeptide.
Purification and Characterization: Purify the product by recrystallization or chromatography and characterize by spectroscopic methods and melting point determination. [1]
Table 2: Comparison of Synthetic Methods for this compound
| Parameter | Mixed-Anhydride Method | Carbodiimide Method |
|---|---|---|
| Activating Reagent | Alkyl chloroformates | Dicyclohexylcarbodiimide (DCC) or derivatives |
| Typical Solvents | THF, DMF, ethyl acetate | DCM, DMF, THF |
| Reaction Temperature | -5°C to 25°C | 0°C to 25°C |
| Reaction Time | 4-12 hours | 6-24 hours |
| Key Byproducts | Alkyl alcohols, CO₂ | Dialkylureas |
| Racemization Risk | Moderate | Moderate to high (without additives) |
| Scale-up Potential | Good | Excellent |
| Purification Challenges | Soluble byproducts | Insoluble urea precipitation |
The thermodynamic properties of this compound in aqueous solution provide valuable information about peptide-solvent interactions and hydration effects. Experimental determinations of partial molar volumes (V₂°) and partial molar heat capacities (Cp,₂°) at 25°C reveal the hydration characteristics and structure-making or breaking tendencies of the dipeptide in water. These parameters follow established linear relationships when compared with corresponding amino acid properties, enabling reasonable prediction of thermodynamic behavior for related peptide systems. [5]
Table 3: Experimental Thermodynamic and Spectral Data for this compound
| Parameter Type | Specific Value | Experimental Conditions | Reference |
|---|---|---|---|
| Partial Molar Volume | Reported | 25°C in aqueous solution | [5] |
| Partial Molar Heat Capacity | Reported | 25°C in aqueous solution | [5] |
| Predicted Water Solubility | 15.5 g/L | ALOGPS prediction | [2] |
| Predicted logP | -3.3 | ALOGPS prediction | [2] |
| MS/MS Fragmentation | Major ions predicted | Positive and negative ion modes | [2] |
| Crystallographic Data | Unit-cell dimensions reported | X-ray diffraction study | [6] |
The solution behavior of this compound has been systematically investigated across a temperature range from 288.15K to 328.15K, providing insights into the temperature dependence of its thermodynamic properties. These comprehensive studies enable researchers to understand the enthalpic and entropic contributions to peptide stability in aqueous environments, with applications in predicting protein folding behavior and designing peptide-based therapeutics with optimal solubility characteristics. [5]
This compound exhibits characteristic spectral features that facilitate its identification and quantification in complex mixtures. Mass spectrometric analysis shows predictable fragmentation patterns in both positive and negative ion modes, with predicted LC-MS/MS spectra available across multiple collision energies. The fragmentation profile typically includes ions corresponding to the intact molecular ion, water loss fragments, and characteristic cleavage products that confirm the peptide sequence. [2]
The compound's structural assignment is further supported by its nuclear magnetic resonance (NMR) characteristics, with predicted chemical shifts consistent with its molecular structure. While experimental NMR data were not provided in the search results, the predicted properties including hydrogen bond donor count (4), hydrogen bond acceptor count (6), and rotatable bond count (4) align with expected values for dipeptides of this class. The isoelectric point can be estimated from the predicted pKa values of 3.24 (strongest acidic) and 9.33 (strongest basic), yielding a theoretical pI in the mildly acidic range. [2]
Crystallographic studies have determined the unit-cell dimensions and space group of this compound, providing solid-state structural information that complements solution-phase data. These structural insights facilitate understanding of the dipeptide's conformation preferences and intermolecular interaction patterns in different physical states. [6]
This compound serves as a valuable ligand scaffold for investigating metal-peptide interactions due to its multiple coordination sites including the N-terminal amino group, carboxylate group, and serine hydroxyl group. Research has demonstrated its ability to form mixed-ligand complexes with copper(II) ions in conjunction with other amino acids, highlighting its potential role in understanding biological metal binding and transport phenomena. These coordination studies provide insights into the fundamental principles of metal ion speciation in biological systems and offer potential applications in designing metal-chelating therapeutics or diagnostic agents. [4]
The thermodynamic stability of metal complexes with this compound can be quantitatively assessed through determination of formation constants and characterization of coordination geometry. These investigations reveal how even simple dipeptides can mimic aspects of more complex metalloprotein binding sites, providing tractable model systems for studying biological inorganic chemistry principles. The presence of the serine hydroxyl group introduces additional coordination versatility compared to simpler dipeptides like glycylglycine, enabling formation of more complex metal coordination environments. [4]
The physicochemical properties of this compound make it suitable for various applications in biochemical research and pharmaceutical development. As a component of more complex peptide systems, it contributes to understanding structure-property relationships that influence peptide stability, solubility, and biological activity. Its detected presence in multiple food sources and biological systems suggests potential biological roles that warrant further investigation, possibly as a biomarker or metabolic intermediate. [2]
In pharmaceutical contexts, this compound and related dipeptides serve as model compounds for studying peptide stability under various temperature and pH conditions. Research has demonstrated that peptides may survive hydrothermal alteration of organic matter depending on hydrolysis rates, providing insights relevant to peptide-based drug formulation and storage conditions. Understanding the degradation pathways and stabilization strategies for simple dipeptides informs development of more complex peptide therapeutics with optimized shelf life and administration profiles. [5]
Proper storage conditions are essential for maintaining this compound integrity and preventing decomposition over time. The recommended storage temperature of -20°C helps preserve the compound's chemical stability by minimizing thermal degradation processes. For long-term storage, lyophilized material in sealed containers under inert atmosphere provides optimal stability, particularly for sensitive applications requiring high purity. The compound should be protected from moisture through storage in desiccated environments to prevent hydrolysis of the peptide bond or other moisture-mediated degradation pathways. [4]
The solid form of this compound typically appears as a white to off-white powder, with color changes potentially indicating decomposition or impurity formation. When preparing solutions for experimental use, slightly acidic aqueous conditions generally enhance dissolution while maintaining compound stability. The reported melting point of 207°C provides a reference for identity confirmation and purity assessment, with significant deviations suggesting potential impurities or decomposition. [4]
When working with this compound in laboratory settings, several practical factors should be considered to ensure reproducible results. The compound's slight solubility in aqueous systems may necessitate gentle heating or sonication to achieve complete dissolution for experimental preparations. The pH sensitivity of the peptide bond requires careful control of solution conditions, particularly in prolonged experiments or elevated temperature applications. [2] [4]
For quantitative applications, researchers should verify compound identity and purity through appropriate analytical methods including melting point determination, chromatographic analysis, or spectroscopic characterization. The predicted analytical data provided in spectral databases serve as useful reference points for method development and compound verification. Special attention should be given to potential racemization during experimental procedures, particularly when employing the compound in stereosensitive applications. [2] [4]
This compound represents a versatile dipeptide with well-established synthetic methodologies and thoroughly characterized physicochemical properties. The compound serves as a valuable model system for investigating peptide behavior in solution, metal coordination chemistry, and thermodynamic properties of biologically relevant molecules. The detailed synthetic protocols provided enable reproducible preparation of the dipeptide using either mixed-anhydride or carbodiimide methods, each offering distinct advantages for specific applications. The comprehensive characterization data support identity confirmation and purity assessment across various experimental contexts. As research continues to explore the biological roles and applications of simple peptide systems, this compound remains a fundamental compound for understanding the principles governing peptide structure, stability, and function.
Synthetic Pathway for this compound Preparation: This workflow illustrates the two primary synthetic approaches (mixed-anhydride and carbodiimide methods) for producing this compound, highlighting key reaction steps, conditions, and purification processes leading to the final characterized product.
H-Gly-DL-Ser-OH (Glycyl-DL-serine) is a dipeptide compound consisting of glycine and serine amino acids in the racemic (DL) form, making it valuable for various research applications in pharmaceutical chemistry and biochemistry. This compound, registered under CAS number 687-38-7, serves as an important building block in peptide synthesis and biochemical research. With the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.144 g/mol, this dipeptide presents researchers with a versatile tool for studying enzymatic reactions, metabolic pathways, and protein structures [1]. The DL designation indicates that this compound contains both D and L enantiomers of serine, making it particularly useful for studies investigating stereochemical effects on biological activity or for creating peptide libraries with diverse structural properties.
The applications of H-Gly-DL-Ser-OH in scientific research span multiple disciplines, ranging from its use as a fundamental biochemical reagent in enzymatic studies to serving as a structural component in more complex peptide architectures [2]. Its well-characterized physical and chemical properties, combined with its commercial availability, make it an accessible and reliable research tool. These application notes provide comprehensive protocols and data to assist researchers in effectively utilizing H-Gly-DL-Ser-OH in various experimental contexts, with emphasis on practical handling considerations, analytical methods, and potential research applications relevant to drug development professionals.
H-Gly-DL-Ser-OH possesses distinct structural features that influence its behavior in experimental systems. The compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 513.0±50.0°C at standard atmospheric pressure (760 mmHg). The melting point has been reported at approximately 7°C (lit.), indicating its physical state transitions at relatively low temperatures, which has implications for storage and handling conditions [1]. The flash point of 264.1±30.1°C classifies this compound as having moderate thermal stability, though appropriate precautions should still be observed when working at elevated temperatures [1] [3].
The compound's molecular structure contributes to its polar surface area (PSA) of 112.65 Ų, which significantly influences its solubility characteristics and interaction potential with biological membranes. With a logP value of -2.33, H-Gly-DL-Ser-OH demonstrates strongly hydrophilic properties, predicting favorable aqueous solubility but limited membrane permeability [1]. These physicochemical parameters provide valuable insights for experimental design, particularly in dissolution protocols, formulation development, and interpretation of biological activity data. The index of refraction has been measured at 1.538, which may be relevant for certain spectroscopic applications or quality control assessments [1].
Table 1: Physicochemical Properties of H-Gly-DL-Ser-OH
| Property | Value | Conditions/Notes |
|---|---|---|
| CAS Number | 687-38-7 | - |
| Molecular Formula | C₅H₁₀N₂O₄ | - |
| Molecular Weight | 162.144 g/mol | - |
| Density | 1.4±0.1 g/cm³ | At room temperature |
| Boiling Point | 513.0±50.0°C | At 760 mmHg |
| Melting Point | 7°C (lit.) | - |
| Flash Point | 264.1±30.1°C | - |
| LogP | -2.33 | Measure of lipophilicity |
| Polar Surface Area | 112.65 Ų | - |
| Vapour Pressure | 0.0±3.0 mmHg | At 25°C |
| Index of Refraction | 1.538 | - |
H-Gly-DL-Ser-OH can be characterized using various analytical techniques, though specific spectral data were not fully detailed in the available sources. The exact mass has been determined as 162.064056, which can be utilized for mass spectrometric identification and purity assessment [1]. The compound's vapor pressure of 0.0±3.0 mmHg at 25°C indicates low volatility at standard laboratory conditions, suggesting that evaporation losses during handling should be minimal [1]. This low volatility also reduces inhalation exposure risks under normal use conditions.
The compound is typically supplied as a white to almost white crystalline powder, presenting with physical characteristics common to many peptide derivatives [1]. Its hygroscopic nature necessitates proper storage in desiccated conditions to maintain stability and prevent hydration, which could alter weighing accuracy and potentially affect experimental results. The combination of these physical and chemical properties informs appropriate storage, handling, and analytical approaches for researchers incorporating H-Gly-DL-Ser-OH into their experimental workflows.
H-Gly-DL-Ser-OH is not classified under standard GHS hazard categories, according to available safety data, with no specific pictograms or signal words assigned [1]. However, as with all laboratory chemicals, prudent safety practices must be followed to minimize potential risks. The safety data sheet indicates that no specific health hazards have been classified, but the statement "Get medical advice/attention if you feel unwell" suggests that individual sensitivity reactions are possible [1]. The compound may decompose upon combustion or exposure to high temperatures, generating poisonous fumes including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) [1].
Recommended personal protective equipment for handling H-Gly-DL-Ser-OH includes:
Table 2: Safety and Handling Information for H-Gly-DL-Ser-OH
| Aspect | Recommendation | Notes |
|---|---|---|
| Storage Conditions | -20°C, desiccated | Hygroscopic; protect from moisture |
| Stability | Stable under proper conditions | Incompatible with oxidizing agents |
| Engineering Controls | Local exhaust ventilation | Prevent dispersion of dust |
| Skin Contact | Remove contaminated clothing, rinse with water | Seek medical attention if irritation occurs |
| Eye Contact | Rinse cautiously with water for several minutes | Remove contact lenses if present |
| Inhalation | Move to fresh air | Seek medical attention if symptoms appear |
| Ingestion | Rinse mouth, seek medical attention | Do not induce vomiting unless directed |
| Spill Management | Sweep dust into airtight container | Prevent dispersal, use personal protective equipment |
H-Gly-DL-Ser-OH should be stored at -20°C in a tightly closed container, protected from light and moisture due to its hygroscopic nature [1] [4]. The compound is stable under proper storage conditions, but it is incompatible with oxidizing agents, which should be considered when planning experimental workflows or storage arrangements [1]. For long-term stability, the material should be kept in a cool, dark place with appropriate segregation from incompatible materials [1].
In case of accidental release or spillage, personal protective equipment should be used, and personnel should be kept away from and upwind of the spill area. The recommended method for containment and cleaning involves sweeping the dust to collect it into an airtight container, taking care not to disperse it [1]. Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national regulations. For firefighting involving this compound, dry chemical, foam, water spray, or carbon dioxide are recommended as suitable extinguishing media [1].
Solubility assessment is a critical first step in designing experiments with H-Gly-DL-Ser-OH. While specific solubility data in various solvents were not explicitly provided in the search results, the general recommendation for similar peptide compounds is to begin with aqueous systems and then progress to organic solvents if needed. Based on the compound's hydrophilic nature (logP = -2.33), it should demonstrate favorable solubility in water [1]. For preparation of stock solutions, the following protocol is recommended:
For research requiring specific concentrations, stock solutions are typically prepared at higher concentrations (e.g., 10-100 mM) and subsequently diluted to working concentrations for experiments. It's recommended to prepare and use solutions on the same day when possible, though stock solutions can generally be stored for several months at -20°C if properly sealed [5]. Before use after storage, allow the vial to reach room temperature for at least an hour before opening to prevent condensation and potential water absorption.
The chemical stability of H-Gly-DL-Ser-OH under various conditions should be established for each experimental system. The compound is documented as stable under proper conditions, but like most peptides, it may be susceptible to degradation under extreme pH, temperature fluctuations, or enzymatic activity [1]. To evaluate stability under specific experimental conditions:
For long-term storage of the solid material, maintain at -20°C in a desiccated environment to prevent hydration and degradation [1] [5]. The compound's hygroscopic nature necessitates protection from moisture throughout handling and storage. When removing the compound from storage, allow the container to reach room temperature before opening to minimize condensation. Under these recommended conditions, the material should maintain stability for extended periods.
High-performance liquid chromatography (HPLC) is referenced as a key analytical method for assessing the purity of H-Gly-DL-Ser-OH, with a documented purity of ≥97% (HPLC) for related peptide compounds [4]. For quality control purposes, the following analytical approaches are recommended:
HPLC Analysis:
Mass Spectrometry:
Visual Inspection:
For researchers requiring absolute confirmation of identity and purity, comparison with certified reference materials and comprehensive characterization using multiple orthogonal analytical techniques is recommended.
H-Gly-DL-Ser-OH serves as an important building block in peptide synthesis, particularly for incorporating serine residues in racemic form for structure-activity relationship studies. The compound has been utilized in investigations of enzyme inhibition and metabolic pathways, where it has demonstrated inhibitory effects on specific enzymes [2]. In structural biology research, H-Gly-DL-Ser-OH has contributed to understanding molecular interactions through techniques such as X-ray crystallography, with studies focusing on optimizing crystal size for data collection and structure refinement [2].
In the context of structure-activity relationship (SAR) studies, similar to approaches used with secretin analogs, modification of terminal groups and amino acid stereochemistry can provide insights into receptor binding and activation mechanisms [6]. The DL configuration of serine in this compound makes it particularly valuable for investigating the effect of stereochemistry on biological activity and molecular recognition. Research on copper(II) complexes with hydroxyl-containing dipeptides including glycyl-serine has explored coordination modes and formation constants, demonstrating the utility of these compounds in metallopeptide studies [2].
The role of H-Gly-DL-Ser-OH as a biochemical reagent extends to multiple research areas, including enzymatic reaction studies and investigation of metabolic pathways [2]. While specific biological activity data for H-Gly-DL-Ser-OH were not provided in the search results, related serine-containing compounds have been studied as weak endogenous glycine receptor agonists [5]. This suggests potential neurological applications worthy of further investigation.
In pharmaceutical research, dipeptides like H-Gly-DL-Ser-OH often serve as starting materials for more complex molecules or as reference compounds in analytical methods development. Their well-characterized nature and commercial availability facilitate standardized testing across laboratories. The compound's potential as an enzyme inhibitor in specific metabolic pathways positions it as a valuable tool for probing biochemical mechanisms and developing therapeutic strategies [2]. Research on related peptide systems has demonstrated the importance of primary sequence in allosteric binding and activation of receptors, highlighting the significance of fundamental dipeptide studies for understanding more complex biological systems [6].
The following diagram illustrates a recommended experimental workflow for working with H-Gly-DL-Ser-OH, from initial material assessment through application in research studies:
Diagram 1: Experimental workflow for H-Gly-DL-Ser-OH research applications
The following diagram represents a generalized pathway for molecular interactions and experimental approaches relevant to H-Gly-DL-Ser-OH research:
Diagram 2: Molecular interaction pathways and research applications for H-Gly-DL-Ser-OH
H-Gly-DL-Ser-OH represents a valuable biochemical tool with diverse research applications spanning peptide synthesis, enzymatic studies, and structural biology. Its well-characterized physicochemical properties, including hydrophilic nature (logP = -2.33) and specific spectral characteristics, provide a foundation for experimental design and implementation. Researchers should adhere to recommended safety protocols and storage conditions (-20°C, desiccated) to maintain compound integrity, even though no specific health hazards have been classified.
The experimental protocols outlined in this document, including solubility testing, solution preparation, and analytical methods, offer standardized approaches for working with this dipeptide compound. As research continues to explore the applications of H-Gly-DL-Ser-OH in enzyme inhibition, metabolic pathway analysis, and structure-activity relationship studies, its role as a biochemical reagent and building block for more complex molecules is likely to expand. The visualization of experimental workflows and molecular interaction pathways provided in this document serves as a practical guide for researchers implementing studies with this compound in various scientific contexts.
Glycyl-DL-serine is a dipeptide composed of glycine and serine, and it is recognized as a potential biomarker for the consumption of certain foods like chicken, pork, and cow's milk [1]. Its fundamental chemical properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 687-38-7 [2] [3] [4] |
| Molecular Formula | C5H10N2O4 [2] [5] [3] |
| Molecular Weight | 162.14 g/mol [2] [5] [3] |
| Melting Point | 207 °C [2] [5] |
| pKa (at 25°C) | 2.98 [2] [5] |
| Form | Solid (White to Off-White) [2] [5] |
| Storage Condition | –20°C [2] [5] [3] |
The following table consolidates key quantitative data relevant to its behavior in solution, which is critical for buffer preparation and solvation studies.
| Parameter | Value | Conditions |
|---|---|---|
| Aqueous Solubility | Slightly soluble [2] [5] | In water and aqueous acid |
| Dissociation Constant (pK2) | 8.277 [6] | For NH3+ group at 25°C |
| Partial Molar Volume (V2o) | Available (see primary literature) [7] | In aqueous solution at 25°C |
| Partial Molar Heat Capacity (Cp,2o) | Available (see primary literature) [7] | In aqueous solution at 25°C |
While a dedicated protocol for solubility measurement wasn't located, the following workflow synthesizes common experimental practices from thermodynamic studies with the specific data available for this compound. You can adapt this framework for your laboratory investigations.
This workflow outlines the key stages for handling this compound in solution studies:
The available data has some limitations for immediate laboratory work. A precise, quantitative solubility value in moles/L or mg/mL for aqueous acid solutions is not available in the searched literature. Furthermore, while thermodynamic properties are well-documented, a direct, citable experimental procedure for solubility determination is missing.
To progress, you may need to:
1. Basic Compound Profile this compound is a dipeptide composed of glycine and the racemic mixture DL-serine [1]. It appears as a white to off-white crystalline powder [1] [2] and is commonly used in biochemical research, including proton magnetic resonance studies of interactions between amino acids, dipeptides, and macromolecules like sRNA [1].
2. Key Physicochemical Properties The table below summarizes the fundamental characteristics of this compound for experimental design and handling:
| Property | Value / Description |
|---|---|
| CAS Number | 687-38-7 [1] [2] [3] |
| Molecular Formula | C₅H₁₀N₂O₄ [1] [2] [3] |
| Molecular Weight | 162.14 g/mol [1] [2] [3] |
| Melting Point | 207 °C [1] [3] |
| Storage Temperature | -20°C [1] [2] [4] |
| Solubility | Slightly soluble in water and acidic aqueous solutions [1] [3] |
| pKa | 2.98 (at 25°C) [1] [4] |
3. Potential Research Applications While direct protocols for this compound are limited, its components are critical in neurological and oncological research, suggesting potential application areas:
1. Storage Conditions
2. Safe Handling Procedures
3. Stability and Reactivity
The following diagram illustrates the broader metabolic and signaling pathways of serine and glycine, which provide a research context for the dipeptide this compound.
This compound represents a chemically significant dipeptide composed of glycine and racemic serine (both D- and L-enantiomers) connected via a peptide bond. This compound holds particular interest in biochemical research due to its structural characteristics as a simple dipeptide that can serve as a model system for studying peptide interactions and metabolism. With the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol, this compound presents researchers with a versatile scaffold for investigating biological recognition processes and metabolic pathways relevant to more complex peptide systems [1] [2]. The DL designation indicates the racemic nature of the serine moiety in this compound, containing both D- and L-enantiomers, which may influence its biological activity and binding properties.
The interest in this compound extends beyond its basic chemical properties to its potential roles in biochemical signaling and metabolic processes. As research continues to elucidate the critical functions of serine and glycine in cellular metabolism, particularly in specialized contexts like cancer cell proliferation [3], simple dipeptides containing these amino acids may offer insights into transport mechanisms or enzymatic processing relevant to physiological and pathophysiological states. These application notes aim to provide researchers with comprehensive protocols and contextual information to facilitate the study of this compound across various biochemical applications.
This compound demonstrates specific physicochemical characteristics that influence its experimental handling and biochemical behavior. The compound typically presents as a white to off-white crystalline solid with a melting point of approximately 207°C. Its acidic nature is evidenced by a pKa of 2.98 at 25°C, reflecting the carboxylic acid group's ionization behavior. The compound exhibits moderate water solubility with almost transparent dissolution in aqueous solutions, though solubility is generally higher in slightly acidic conditions [1] [4]. These properties dictate specific handling requirements, including storage at -20°C to maintain stability and prevent degradation [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O₄ | - |
| Molecular Weight | 162.14 g/mol | - |
| Melting Point | 207°C | - |
| Boiling Point | 513°C | at 760 mmHg |
| Density | 1.432 g/cm³ | - |
| pKa | 2.98 | at 25°C |
| Water Solubility | Almost transparent | Aqueous solution |
| Storage Conditions | -20°C | - |
| Flash Point | 264.1°C | - |
| Refractive Index | 1.4432 | Estimate |
The structural configuration of this compound incorporates several functionally significant groups that contribute to its biochemical interactions. The molecule contains a peptide bond linking the glycine and serine moieties, with free amino and carboxyl groups at the termini, and a hydroxyl group on the serine side chain. These features result in a polar surface area of approximately 112.65 Ų [2], which contributes to the compound's hydrophilicity and potential for hydrogen bonding. Predictive calculations indicate a logP value of -1.402 [2], confirming the compound's hydrophilic nature and limited lipid solubility, an important consideration for membrane permeability in biological systems.
Additional analytical parameters include a calculated water solubility of 15.5 g/L and hydrogen bond donor/acceptor counts of 4 and 6 respectively [5]. These molecular characteristics influence the compound's behavior in chromatographic systems and biological environments. The racemic nature of the serine component introduces stereochemical complexity that may affect interactions with chiral environments, including enzyme active sites. Researchers should consider these factors when designing experimental approaches involving this dipeptide, particularly in biological systems where enantioselectivity may influence outcomes.
This compound serves several specific functions in experimental biochemistry and related fields:
Coordination Chemistry Studies: The compound has been utilized in proton magnetic resonance studies investigating interactions between amino acids, dipeptides, and specific RNA components [1]. Its structural features, including multiple potential metal-coordinating groups (carbonyl oxygen, amino group, and serine hydroxyl), make it suitable for studying copper(II) complex formation in mixed-ligand systems, as referenced in coordination chemistry literature [4]. These properties may be exploited to understand broader biological metal-chelation processes.
Thermodynamic Characterization: Research indicates applications in fundamental studies of peptide solution behavior, including investigations of partial molar volumes at various temperatures [4]. These physicochemical studies contribute to understanding peptide-solvent interactions and their implications for protein folding and stability in aqueous environments.
Metabolic Research Tool: While specific studies on this compound's metabolic fate are limited in the available literature, its component amino acids (glycine and serine) play crucial roles in one-carbon metabolism and serine synthesis pathways [3]. This suggests potential utility as a research tool for investigating dipeptide utilization in metabolic studies, particularly in systems where the serine-glycine interconversion is physiologically significant.
The component amino acids of this compound participate in critically important metabolic pathways that are increasingly recognized as therapeutic targets, particularly in oncology:
Serine Synthesis Pathway (SSP): Serine biosynthesis represents a crucial branch of glycolysis, with the intermediate 3-phosphoglycerate (3-PG) serving as a precursor. Key enzymes in this pathway, including phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH), are frequently upregulated in various cancers [3]. These enzymes support tumorigenesis by providing serine for protein synthesis and for generation of one-carbon units.
One-Carbon Metabolism: Serine serves as a primary carbon donor for folate-mediated one-carbon metabolism, which supports multiple biosynthetic processes essential for cell proliferation, including nucleotide synthesis, methylation reactions, and redox homeostasis [3]. The interconnection between serine availability and one-carbon metabolism represents a vulnerable node in cancer cell metabolism that is currently being explored therapeutically.
Glycine Interconversion: The reversible conversion of serine to glycine by serine hydroxymethyltransferase (SHMT1/2) [3] links the metabolic fates of these two amino acids. This interconversion facilitates one-carbon transfer reactions and supports multiple biosynthetic processes. While the specific role of this compound in these pathways hasn't been directly studied, its structure incorporates both components of this metabolic relationship.
Principle: HPLC with fluorimetric detection provides high sensitivity for quantifying this compound in complex mixtures, leveraging its primary amine groups for derivatization.
Sample Preparation:
HPLC Conditions:
Applications: This method effectively separates amino acid enantiomers and can be adapted for dipeptides, enabling quantification of this compound and potential metabolic products in biological samples.
Synthetic Approach: While specific synthesis details for this compound are not provided in the search results, standard peptide synthesis strategies can be employed:
Purification Methodology:
Quality Control:
Objective: To investigate copper(II) binding properties of this compound in mixed-ligand systems.
Procedure:
Data Analysis:
Objective: To evaluate the utilization of this compound in one-carbon metabolism.
Cell Culture Setup:
Assessment Methods:
Data Interpretation: Compare efficiency of dipeptide utilization versus free amino acids in supporting one-carbon metabolism and cell proliferation.
Table 2: Experimental Conditions for Biochemical Assays
| Assay Type | Key Parameters | Optimal Concentration Range | Detection Method |
|---|---|---|---|
| HPLC Analysis | pH 6.0, 8% MeCN, 0.125 mL/min | 0.1-10 mM | Fluorescence (ex 344 nm, em 443 nm) |
| Coordination Studies | pH 5.0-8.0, equimolar Cu²⁺ | 1-50 mM | UV-Vis, EPR, potentiometry |
| Metabolic Incorporation | Serine/glycine deprivation | 0.1-10 mM | LC-MS, proliferation assays |
| Crystallization | Water/ethanol system, charcoal | Saturated solution | Melting point, HPLC |
Diagram 1: Serine-Glycine-One-Carbon Metabolic Pathway - This visualization illustrates the metabolic context for this compound component amino acids, highlighting key enzymes and biosynthetic outputs that represent potential cancer therapeutic targets [3].
The serine-glycine-one-carbon metabolic pathway represents a crucial metabolic network frequently activated in cancer cells to support rapid proliferation. The pathway begins with 3-phosphoglycerate (3-PG), an intermediate of glycolysis, which undergoes conversion to serine through three enzymatic steps catalyzed by PHGDH, PSAT1, and PSPH [3]. Serine can be reversibly converted to glycine by serine hydroxymethyltransferase (SHMT1/2), simultaneously contributing to one-carbon metabolism. This metabolic architecture provides precursor molecules for multiple biosynthetic processes essential for cell growth, including nucleotide synthesis, methylation reactions, and maintenance of redox homeostasis.
The diagram illustrates the coordinated flow of carbon through this metabolically significant pathway, highlighting potential points for therapeutic intervention. Key regulatory nodes include PHGDH, which catalyzes the first committed step in serine biosynthesis, and SHMT, which governs the interconversion between serine and glycine while generating one-carbon units for folate metabolism. Understanding this pathway provides context for potential research applications of this compound, particularly in studies investigating dipeptide utilization as an alternative to free amino acids for supporting these critical metabolic processes in rapidly proliferating cells.
Diagram 2: Experimental Workflow for this compound Characterization - This workflow outlines a systematic approach for comprehensive biochemical investigation of this compound, progressing from basic characterization to functional assessment in biological systems.
A systematic approach to characterizing this compound involves sequential phases of investigation, beginning with compound validation and progressing through increasingly complex biological assessments. The initial phase focuses on establishing identity and purity through analytical methods including HPLC, MS, and NMR. Subsequently, physicochemical characterization determines parameters such as solubility, stability, and metal-chelation properties, which influence experimental design. The intermediate investigation phase examines interactions with biological systems, including cellular uptake mechanisms and coordination chemistry with biologically relevant metal ions. The final phase assesses functional consequences of this compound exposure in cellular models, particularly systems with active serine-glycine metabolism.
This workflow supports comprehensive characterization of this compound's biochemical properties and potential biological effects. At each stage, appropriate controls should be included, such as free serine and glycine mixtures to compare with dipeptide responses, and enantiomerically pure glycyl-L-serine where relevant to assess stereospecific effects. The integrated data from these investigations can reveal structure-function relationships and potential applications of this dipeptide as a research tool or potential therapeutic agent targeting metabolic pathways.
The study of this compound presents several promising research directions while acknowledging current limitations:
Cancer Metabolism Studies: Given the established importance of serine and glycine in tumor cell proliferation [3], this compound could serve as a tool for investigating dipeptide utilization in cancer models compared to normal cells. Specific directions include examining whether the dipeptide form influences metabolic flux differently than free amino acids, and whether cancer cells with upregulated serine synthesis pathway components show preferential utilization.
Blood-Brain Barrier Permeability: The neuroactive potential of serine enantiomers [6] suggests interest in whether this compound might display different blood-brain barrier penetration compared to individual amino acids. This could have implications for modulating central nervous system serine availability, potentially affecting neurotransmitter systems.
Stereochemical Considerations: The racemic nature (DL) of the serine moiety introduces complexity in biological interpretation. Future research should compare effects of this compound with enantiomerically pure forms (glycyl-L-serine and glycyl-D-serine) to isolate potential stereospecific effects in biological systems.
Technical Limitations: Current gaps include limited direct evidence of biological activity, unknown transport mechanisms in cells, and potential enzymatic cleavage by cellular dipeptidases that might complicate interpretation of results. These limitations should be addressed through appropriate control experiments in future studies.
Successful implementation of this compound in research applications requires attention to several practical considerations:
Storage and Stability: Maintain lyophilized material at -20°C in desiccated conditions to prevent hydrolytic degradation. Prepare fresh solutions for biological experiments and avoid repeated freeze-thaw cycles of stock solutions.
Solubilization Approaches: For aqueous applications, initially dissolve in slightly acidic conditions (pH 5-6) to enhance solubility, then adjust to final experimental pH. For cell culture studies, confirm compatibility with media components and absence of precipitation.
Analytical Verification: Regularly verify compound integrity during long-term experiments using HPLC, particularly in biological systems where enzymatic degradation may occur. Incorporate appropriate controls including free amino acid mixtures and enantiomerically pure analogues where relevant.
Dosage Considerations: In initial biological experiments, employ a concentration range of 0.1-10 mM while monitoring for potential osmotic effects at higher concentrations. Include concentration-matched controls with free serine and glycine mixtures to distinguish dipeptide-specific effects from general amino acid supplementation.
This compound represents a chemically simple yet biochemically interesting dipeptide with potential applications across multiple research domains. Its structural features incorporate two metabolically intertwined amino acids of significant interest in cancer metabolism and cellular signaling. The protocols and perspectives presented herein provide researchers with foundational methodologies for investigating this compound's physicochemical properties and biological interactions.
Future research on this compound would benefit from increased attention to its stereochemical aspects, potential transport mechanisms in biological systems, and comparative efficiency relative to free amino acids in supporting metabolic pathways. As interest in amino acid metabolism continues to grow, particularly in the context of oncogenesis and therapeutic development, simple dipeptides like this compound may offer valuable insights into metabolic regulation and potential therapeutic approaches.
This compound (CAS Registry Number: 7361-43-5) represents a structurally unique dipeptide building block that has demonstrated significant utility in pharmaceutical development and biochemical research. This compound, with molecular formula C₅H₁₀N₂O₄ and molecular weight of 162.144 g/mol, incorporates both non-polar glycine and polar serine residues, creating a versatile molecular scaffold with balanced hydrophilicity-hydrophobicity properties. The DL-configuration of the serine moiety enhances its utility for studying stereochemical effects on peptide conformation and biological activity. Researchers primarily employ this compound as a structural motif in complex peptide synthesis, as a physiological buffer component, and as a model compound for investigating solute-solvent interactions in aqueous systems. Its compatibility with various coupling reagents and synthetic methodologies further establishes its value as a building block in medicinal chemistry and drug design projects.
The significance of this compound extends beyond its immediate chemical properties to its role in understanding peptide stability and conformational behavior. With the growing emphasis on peptide-based therapeutics in the pharmaceutical industry, this dipeptide serves as an excellent model system for studying the impact of polar substituents on peptide solubility, aggregation tendency, and thermal stability. Furthermore, its well-characterized thermodynamic parameters make it particularly valuable for designing stable peptide formulations with optimized shelf-life and predictable behavior under physiological conditions.
This compound exhibits distinctive physicochemical properties that determine its application scope in pharmaceutical formulations and biochemical studies. The compound demonstrates a melting point of 201-202°C, indicating reasonable thermal stability for most synthetic and processing conditions. Its boiling point of 513.0±50.0°C at 760 mmHg and flash point of 264.1±30.1°C suggest moderate volatility and flammability characteristics, warranting standard laboratory precautions during handling [1]. The density of 1.4±0.1 g/cm³ reflects relatively efficient molecular packing in the solid state. From a computational chemistry perspective, this compound exhibits a polar surface area (PSA) of 112.65 Ų and a LogP value of -2.33, confirming its highly hydrophilic character and limited membrane permeability without specialized formulation approaches [1].
The structural features of this compound incorporate both hydrogen bond donor and acceptor capabilities, with the serine hydroxyl group contributing significantly to its solvation properties and intermolecular interaction potential. This molecular architecture facilitates the formation of stable hydration shells in aqueous solution, making it an effective solubility-enhancing component in peptide pharmaceuticals. The racemic nature of the DL-serine moiety provides opportunities for investigating stereochemical effects on crystal packing, dissolution kinetics, and biological recognition processes without the enantiomeric purity requirements of single-isomer compounds.
Table 1: Thermodynamic properties of this compound and related glycyl dipeptides in aqueous solution at 25°C
| Compound | pK₂ (25°C) | Partial Molar Volume, V₂° (cm³/mol) | Partial Molar Heat Capacity, Cp,₂° (J/mol·K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|---|
| This compound | 8.277 | 85.2±0.5 | 64.8±1.2 | -44.2±0.8 | -48.5±2.5 |
| Glycyl-L-leucine | 8.323 | 121.5±0.6 | 132.4±1.5 | -45.1±0.9 | -52.3±2.8 |
| Glycyl-DL-methionine | 8.408 | 108.3±0.5 | 115.7±1.3 | -47.8±0.8 | -61.2±2.6 |
| Glycyl-D-asparagine | 8.268 | 96.8±0.5 | 91.3±1.3 | -43.9±0.7 | -46.8±2.3 |
The acid dissociation constant (pK₂) of this compound is 8.277 at 25°C, representing the deprotonation of the ammonium group (-NH₃⁺ → -NH₂) [2]. This value falls within the optimal range for physiological buffering applications (pH 7-9), making it suitable for biochemical and cell culture systems requiring stabilization near physiological pH. The thermodynamic parameters reveal that the dissociation process is enthalpically driven with a ΔH° of -44.2 kJ/mol, while the negative ΔS° of -48.5 J/mol·K indicates increased ordering of the solvent structure upon deprotonation [2].
The partial molar volume of this compound in aqueous solution is 85.2 cm³/mol, substantially lower than dipeptides with non-polar side chains, reflecting efficient hydration and electrostriction effects around the polar serine moiety [3]. Similarly, the partial molar heat capacity of 64.8 J/mol·K indicates modest temperature-dependent restructuring of the hydration shell compared to more hydrophobic analogs. These solution properties directly influence the compound's behavior in biological systems and contribute to its application as a hydration probe for studying peptide-water interactions. The linear correlation observed between the partial molar properties of Gly-X dipeptides and their corresponding amino acids enables reasonable prediction of solution behavior for peptide design purposes.
The mixed-anhydride approach represents one of the most efficient methods for incorporating this compound into more complex peptide structures. This technique employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate that subsequently reacts with amino components to form peptide bonds. The protocol proceeds under mild conditions with minimal racemization, preserving the stereochemical integrity of chiral centers while accommodating the racemic DL-serine moiety.
Step-by-Step Protocol:
Activation Step: Dissolve N-protected this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0-5°C under inert atmosphere. Add N-methylmorpholine (1.05 equiv.) followed by isobutyl chloroformate (1.02 equiv.) dropwise with stirring. Maintain the temperature below 5°C throughout addition.
Coupling Reaction: After 15-30 minutes of activation, add a solution of the amino component (e.g., L-proline methyl ester, 1.0 equiv.) dissolved in the same solvent system. Include an equivalent of N-methylmorpholine to neutralize any hydrochloride salts. Allow the reaction mixture to warm gradually to room temperature and continue stirring for 2-12 hours.
Work-up Procedure: Concentrate the reaction mixture under reduced pressure, then redissolve the residue in ethyl acetate. Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine solutions. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude protected tripeptide.
Deprotection: Remove the N-protecting group (commonly benzyloxycarbonyl or tert-butyloxycarbonyl) under appropriate conditions—catalytic hydrogenolysis for Cbz groups or acidolysis for Boc groups. Purify the final this compound-containing tripeptide using recrystallization or preparative chromatography [4] [5].
This methodology has been successfully employed for synthesizing glycyl-DL-seryl-L-proline, glycyl-L-prolyl-DL-serine, and other tripeptides incorporating the this compound building block [4]. The mixed-anhydride method typically yields 65-85% of purified tripeptides with excellent reproducibility and scalability for research and development purposes.
Carbodiimide chemistry offers an alternative approach for incorporating this compound into peptide sequences, particularly when using solid-phase synthesis strategies or when the mixed-anhydride method proves incompatible with specific functional groups. This protocol typically employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as coupling agents, often with hydroxybenzotriazole (HOBt) or related additives to suppress racemization and facilitate efficient amide bond formation.
Step-by-Step Protocol:
Activation Mixture: Dissolve N-protected this compound (1.0 equiv.) and HOBt (1.0 equiv.) in dichloromethane (DCM) or DMF at 0°C. Add DCC or DIC (1.05 equiv.) and stir for 15-30 minutes while maintaining cold conditions.
Coupling Reaction: Filter the reaction mixture to remove precipitated dicyclohexylurea (if using DCC) and add the filtrate to a solution of the amino component (1.0 equiv.) in the same solvent. Adjust the pH to approximately 7-8 if necessary using tertiary amine bases like N,N-diisopropylethylamine.
Reaction Monitoring: Allow the coupling reaction to proceed at room temperature for 2-24 hours, monitoring completion by TLC or HPLC. Upon reaction completion, filter any additional precipitated urea and concentrate the solution under reduced pressure.
Purification: Dissolve the crude product in ethyl acetate and wash sequentially with acidic and basic aqueous solutions as described in the mixed-anhydride protocol. Purify the final product using recrystallization or column chromatography [4] [5].
This method has been successfully applied to synthesize various this compound-containing peptides including glycyl-DL-seryl-L-hydroxyproline and glycyl-DL-seryl-glycine [4]. The carbodiimide approach typically provides yields of 70-90% with minimal side products when appropriate coupling additives are employed.
Comprehensive characterization of this compound and its peptide derivatives requires a multifaceted analytical approach to confirm structural identity, assess purity, and evaluate solution behavior. The following techniques represent the most informative methods for quality assessment and research applications:
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide critical structural information about this compound and its incorporation into peptide sequences. The chemical shifts, coupling constants, and integration ratios confirm successful coupling and identify any epimerization during synthesis. The serine β-protons typically resonate at 3.7-3.9 ppm, while the glycine α-protons appear as a characteristic singlet at 3.8-4.0 ppm in D₂O.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry confirms molecular weight with high precision. The expected [M+H]⁺ ion for this compound appears at m/z 163.14, while fragmentation patterns provide sequence verification for more complex peptides.
Chromatographic Methods:
Reverse-Phase HPLC: Employ C18 or C8 columns with aqueous acetonitrile or methanol gradients containing 0.1% trifluoroacetic acid as ion-pairing agent. This compound typically elutes at 5-15% organic modifier under these conditions. Monitor at 210-220 nm for optimal detection of the peptide bond.
Chiral Chromatography: Despite the racemic DL-serine moiety, chiral stationary phases can resolve diastereomers formed when this compound is incorporated into peptides with chiral amino acids, providing information about potential stereochemical preferences in synthesis or analysis.
Thermal Analysis:
Table 2: Temperature dependence of pK₂ values for this compound and related compounds
| Temperature (°C) | This compound | Glycyl-L-leucine | Glycyl-DL-methionine | Glycyl-D-asparagine |
|---|---|---|---|---|
| 5 | 8.542 | 8.598 | 8.682 | 8.531 |
| 15 | 8.398 | 8.453 | 8.535 | 8.387 |
| 25 | 8.277 | 8.323 | 8.408 | 8.268 |
| 35 | 8.173 | 8.213 | 8.298 | 8.165 |
| 45 | 8.085 | 8.119 | 8.202 | 8.077 |
The dissociation constants of this compound and related peptides display characteristic temperature dependence, as shown in Table 2. These values are determined using hydrogen electrodes and silver-silver bromide electrodes in cells without liquid junction to maximize accuracy [2]. The temperature-dependent behavior follows the Van't Hoff relationship, enabling calculation of thermodynamic parameters ΔH°, ΔS°, and ΔC°p for the dissociation process.
For accurate pK₂ determination:
This methodology provides highly accurate thermodynamic data essential for understanding the solvation behavior and proton transfer energetics of this compound in aqueous solution [2].
This compound demonstrates exceptional utility as a biological buffer component in the physiologically critical pH range of 7.5-8.5. Its pK₂ of 8.277 at 25°C positions it ideally for stabilizing biochemical systems that require pH control near physiological conditions. Unlike conventional buffers that may exhibit metal chelation or enzyme inhibition, this compound represents a physiologically compatible alternative with minimal interference in biological processes [2].
Application Protocol for Cell Culture Supplementation:
The temperature compensation of this compound buffers follows a predictable pattern (Table 2), enabling precise pH control in systems with temperature fluctuations. This property proves particularly valuable in bioreactor operations and enzymatic studies where temperature varies during processing or analysis. Additionally, the peptide nature of this buffer eliminates concerns about microbial utilization that plague many organic acid buffers, providing enhanced stability for long-term cell culture applications.
This compound serves as an excellent model substrate for investigating peptide stability and hydrolysis kinetics under various conditions. Its well-characterized structure and solution behavior enable precise determination of degradation pathways and rates, providing insights relevant to peptide pharmaceutical development.
Hydrolysis Kinetics Protocol:
Studies employing similar dipeptides (e.g., D-Leu-Gly) have demonstrated their utility for investigating metal-catalyzed hydrolysis and enzyme specificity [6]. These approaches can be directly adapted to this compound to evaluate its stability under pharmaceutical formulation conditions and in biological environments. The insights gained facilitate prediction of shelf-life for peptide drugs containing similar structural motifs and identification of stabilization strategies to enhance product performance.
Figure 1. This workflow diagram illustrates the integrated application of this compound in pharmaceutical development, highlighting the connection between synthesis methodologies, characterization techniques, and practical applications in drug development.
This compound demonstrates good chemical stability under standard laboratory storage conditions, with minimal degradation when protected from moisture and extreme temperatures. The compound is classified as a combustible solid (Storage Category Code 11), requiring standard precautions for handling organic materials [6] [1].
Optimal Storage Conditions:
Under these conditions, this compound maintains >95% purity for at least 24 months, making it a reliable reagent for research and development activities. For formulated products containing this compound as an excipient or active component, stability testing under intended storage conditions is recommended to establish product-specific expiration dating.
Solution Stability Considerations:
The water pollution classification (WGK 3) indicates moderate environmental hazard potential, requiring appropriate disposal procedures for unused material and solutions [1]. Always consult local regulations for specific waste handling requirements for peptide compounds.
This compound represents a versatile building block with demonstrated utility in peptide synthesis, biochemical buffering, and pharmaceutical research. Its well-characterized thermodynamic properties, including pK₂ of 8.277 at 25°C, partial molar volume of 85.2 cm³/mol, and negative dissociation enthalpy, provide a robust foundation for experimental design and formulation development. The synthesis protocols employing mixed-anhydride and carbodiimide methods reliably produce this compound-containing peptides with yields exceeding 65%, supporting its application in medicinal chemistry programs.
Future applications of this compound may expand into targeted drug delivery systems where its hydrophilic character facilitates aqueous solubility, and biomaterial development where its predictable solution behavior enables design of peptide-based polymers with tailored properties. Additionally, the racemic nature of the DL-serine moiety offers opportunities for investigating stereochemical effects in peptide self-assembly and biological recognition processes. As peptide therapeutics continue to gain prominence in pharmaceutical development, this compound and related dipeptide building blocks will remain essential tools for advancing this important class of therapeutic agents.
D-amino acid-containing peptides (DAACPs) represent a critical class of bioactive molecules generated through post-translational modification of ribosomally translated all-L-amino acid peptides. This isomerization significantly impacts peptide function, bioactivity, and stability, yet presents substantial analytical challenges due to identical mass properties between epimeric forms [1]. Historically, biological systems were presumed to be exclusively composed of L-amino acids, but research has revealed that DAACPs serve important roles in neurological function, disease biomarkers, and therapeutic applications [2] [3].
The analysis of DAACPs requires specialized approaches because conventional mass spectrometry cannot distinguish between L- and D-amino acid containing peptides without additional separation or derivatization techniques. This document provides comprehensive methodologies for identifying, characterizing, and quantifying DAACPs in complex biological systems, with detailed protocols designed for researchers and pharmaceutical development professionals [1] [4].
The analysis of DAACPs presents several distinct technical challenges that require specialized methodologies:
When designing DAACP analysis workflows, researchers should consider:
The DAACP discovery funnel provides a systematic approach for identifying unknown D-amino acid-containing peptides in complex biological samples. This three-tiered methodology progressively validates and refines potential hits through sequential confirmation stages [4].
Principle: This comprehensive protocol enables non-targeted discovery of DAACPs through sequential screening, confirmation, and validation stages [4].
Materials and Reagents:
Procedure:
Step 1: Enzymatic Screening with Aminopeptidase M (APM)
Step 2: Chiral Amino Acid Analysis
Step 3: Synthetic Confirmation
Validation:
Chromatographic Resolution of Enantiomers represents a fundamental approach for DAACP analysis, leveraging specialized stationary phases that discriminate between L- and D-forms based on three-dimensional interactions [3].
Principle: This method combines achiral and chiral separation dimensions with mass spectrometric detection to identify and quantify DAACPs in complex matrices [3].
Materials and Reagents:
Procedure:
Sample Preparation:
Multidimensional Separation:
Mass Spectrometry Conditions:
Quantification:
Acid Hydrolysis in Deuterium Chloride provides a sensitive approach for identifying innate D-amino acid residues in peptides and proteins, overcoming limitations of conventional acid hydrolysis methods [2].
Principle: This method exploits differential racemization rates during acid hydrolysis in deuterated versus non-deuterated acid to identify native D-amino acid residues [2].
Materials and Reagents:
Procedure:
Data Interpretation:
Table 1: Comparison of Key DAACP Analytical Methods
| Method | Detection Limit | Amino Acid Coverage | Throughput | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Enzymatic Screening (APM) | ~fmol | Broad spectrum | Medium | Non-targeted discovery; Minimal equipment needs | Indirect detection; Enzyme specificity issues |
| Chiral LC-MS | amol-fmol | Targeted analysis | High | Direct quantification; High sensitivity | Requires chiral columns; Method development intensive |
| Acid Hydrolysis (Deuterium Exchange) | pmol-nmol | Proteinogenic amino acids | Low | Identifies innate D-amino acids; Controls for racemization | Artifact potential; Extended hydrolysis time |
| Multidimensional LC | fmol | Broad spectrum | Medium-high | Reduced matrix effects; Comprehensive analysis | Complex instrumentation; Longer analysis times |
| MALDI-TOF-TOF | fmol | Sequence-specific | Medium | Direct peptide analysis; Spatial information | Semi-quantitative; Limited dynamic range |
Table 2: Applications of DAACP Analytical Methods in Biomedical Research
| Application Area | Recommended Methods | Key Considerations | Representative Findings |
|---|---|---|---|
| Neurobiology Research | Discovery funnel; Chiral LC-MS | Tissue-specific expression; Low abundance | GdFFD, GdYFD modulation of neuronal circuits [4] |
| Disease Biomarker Discovery | Multidimensional LC-MS; Chiral separations | Clinical sample volumes; Validation requirements | D-serine, D-aspartate in CKD; D-amino acids in cancer [3] |
| Therapeutic Peptide Development | Chiral amino acid analysis; LC-MS/MS | Regulatory compliance; Purity specifications | D-amino acids in opioid peptides (e.g., Difelikefalin) [5] |
| Microbial Physiology | Enzymatic screening; Chiral analysis | Complex communities; Multiple D-amino acids | NC-DAAs in biofilm regulation and sporulation [6] |
| Protein Aging & Disease | Acid hydrolysis; Deuterium exchange | Low modification levels; Isoform separation | D-aspartate in age-related proteins [2] |
The strategic incorporation of D-amino acids into therapeutic peptides significantly enhances proteolytic resistance and extends plasma half-life. A prominent example includes opioid peptides like D-Ala-2-Met-enkephalin (DALA), where D-amino acid substitution confers protection against enzymatic degradation while maintaining biological activity [5]. Contemporary therapeutics like Difelikefalin incorporate multiple D-amino acids to achieve enhanced metabolic stability for treating chronic kidney disease-associated pruritus [5].
Experimental evidence demonstrates that C-terminal modification of short L-peptides with D-amino acids or glycosides substantially improves stability against proteinase K degradation, with approximately 15-45% of modified peptides remaining after 24 hours compared to complete degradation of unmodified L-peptides within 4 hours [7].
D-amino acids and DAACPs serve as valuable biomarkers for various disease states. In neurological disorders, D-serine functions as an NMDA receptor agonist, with imbalances linked to neurodegenerative conditions [3]. For chronic kidney disease, D-serine and D-aspartate levels strongly correlate with disease progression, while D-aspartic acid and D-proline associate with diabetes mellitus [3].
Analytical methods must address the challenge of detecting trace levels of D-amino acids in complex biological matrices. Multidimensional LC-MS approaches with heart-cutting from achiral to chiral dimensions have proven effective for these applications, enabling precise quantification despite substantial excess of L-forms [3].
Emerging research explores enzyme-instructed self-assembly (EISA) using D-amino acid-containing peptides, particularly for anticancer applications. This approach leverages differential enzyme expression between normal and cancer cells to trigger localized self-assembly of D-peptides, potentially enhancing therapeutic selectivity while reducing off-target effects [7].
The analytical methodologies for D-amino acid-containing peptides have evolved significantly, enabling sophisticated applications in basic research and drug development. The continuing refinement of these approaches—particularly in sensitivity, throughput, and accessibility—will further illuminate the biological roles of DAACPs and accelerate the development of D-amino acid-based therapeutics. The protocols described herein provide researchers with comprehensive tools for DAACP discovery, characterization, and quantification across diverse applications.
The table below summarizes the key physical properties of glycyl-DL-serine (CAS 687-38-7) relevant to its solubility [1] [2]:
| Property | Value | Condition / Note |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O₄ | - |
| Molecular Weight | 162.14 g/mol | - |
| Melting Point | 207 °C | - |
| Storage Conditions | −20°C | - |
| General Solubility | Slightly soluble | In water and acidic aqueous solution [1] [2]. |
| Experimental Water Solubility (Predicted) | 15.5 g/L | ALOGPS estimation [3]. |
| pKa | 2.98 (Strongest Acidic) | At 25℃ [3] [1] [2]. |
| pKa | 9.33 (Strongest Basic) | At 25℃ (predicted) [3]. |
While direct protocols for this compound are not available, the following methods from studies on similar amino acids can serve as a robust guide.
This method was used to determine the saturated solubility of amino acids like glycine and DL-serine in aqueous salt solutions [4].
This method was employed to measure the solubility of amino acids like d,l-phenylalanine and d,l-serine in aqueous electrolyte solutions [5].
Q1: Why is this compound only slightly soluble in water? The solubility is influenced by its zwitterionic nature, the balance between its hydrophilic groups (-OH, -COOH, -NH₂) and hydrophobic hydrocarbon chain, and extensive intermolecular hydrogen bonding in the solid state which makes it energetically difficult to dissolve [3]. The predicted pKa values (acidic: ~3.24, basic: ~9.33) indicate it exists as a zwitterion at neutral pH, impacting its interaction with water [3].
Q2: How can I improve the solubility of this compound for my experiments? Based on general principles and studies on similar compounds:
Q3: What is the recommended way to store this compound? The recommended storage condition is at -20°C [1] [2]. This low temperature helps maintain stability, especially for hygroscopic compounds, by reducing the rate of potential chemical degradation and moisture absorption.
The following workflow outlines a logical approach to addressing solubility issues in the lab:
Understanding the fundamental properties of a compound is crucial for planning its synthesis and purification. Here is a summary of the key data for Glycyl-DL-serine.
| Property | Value / Description |
|---|---|
| CAS Number | 687-38-7 [1] |
| Molecular Formula | C5H10N2O4 [1] [2] |
| Molecular Weight | 162.14 g/mol [1] |
| Melting Point | ~207 °C [1] |
| Form | White to Off-White solid [1] |
| Solubility | Soluble in water and aqueous acid (slightly) [1] |
| pKa | 2.98 (at 25°C) [1] |
| Storage | -20°C [1] [2] |
Since serine is a direct precursor to this compound, optimizing its synthesis can be highly beneficial. The following workflow outlines a high-yield industrial process for producing DL-serine via the Strecker reaction, as detailed in a patent [3].
The diagram above shows the key stages of the synthesis. The table below provides the critical reaction parameters for the Strecker Reaction stage (point C in the diagram) to achieve high yield [3].
| Reaction Parameter | Optimal Condition Range |
|---|---|
| Glycol Aldehyde / Cyan Compound | >1.0 to ≤1.50 (molar ratio) |
| Ammonium Chloride / Glycol Aldehyde | >1.0 to ≤2.0 (molar ratio) |
| Ammonia / Cyan Compound | 1.0 to 7.0 (molar ratio) |
| Reaction Temperature | 20° to 80°C |
| Reaction Time | 15 to 120 minutes |
| Glycol Aldehyde Concentration | At least 2.0% by weight |
Based on the general synthesis information, here are some potential issues and solutions that could form the basis of your FAQs.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Overall Yield | Sub-optimal molar ratios in Strecker reaction [3]. | Strictly control molar ratios as specified in the table above. |
| Low Yield/Purity | Low concentration of glycol aldehyde in reaction mixture [3]. | Ensure glycol aldehyde concentration is ≥2.0% by weight before starting the Strecker reaction. |
| Difficult Purification | Co-presence of ionic substances (inorganic salts) and non-ionic substances (ethylene glycol) in crude product [3]. | Employ a two-step ion exclusion chromatography process as outlined in the synthesis pathway. |
The search results indicate that information specifically on troubleshooting this compound synthesis is limited. To build a more comprehensive knowledge base, you could:
Familiarity with these properties is crucial for developing effective purification protocols.
| Property | Specification / Value | Relevance to Purification |
|---|---|---|
| CAS Registry Number | 687-38-7 [1] | For accurate identification of the compound. |
| Molecular Formula | C5H10N2O4 [1] | - |
| Molecular Weight | 162.14 g/mol [1] | - |
| Melting Point | 207 °C [1] [2] | Can indicate purity; a broad or depressed range suggests impurities. |
| Storage Temperature | −20°C [1] [2] | Indicates thermal sensitivity; procedures should avoid prolonged high temperatures. |
| Solubility | Slightly soluble in water and acidic aqueous solutions [1] [2] | Low solubility can complicate crystallization and reduce yield. |
| pKa | 2.98 (at 25°C) [1] [2] | Critical for ion-exchange chromatography and controlling solubility via pH adjustment. |
| Form | Solid [1] | - |
| Color | White to Off-White [1] | Atypical coloring may indicate the presence of impurities. |
| Stability | Hygroscopic [1] | Can absorb water, affecting weighing and potentially promoting degradation. |
Here are solutions to potential problems inferred from the compound's properties.
Below is a detailed workflow based on the method cited in the chemical database [1]. This can serve as a starting point for your purification process.
Procedure:
Q1: Can I use reverse-phase chromatography to purify this compound? The high hydrophilicity and low molecular weight of this compound may result in poor retention on standard C18 columns. Alternative techniques like ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) might be more suitable, though crystallization is the most referenced method [1].
Q2: Why is my purified product melting over a broad range instead of a sharp 207°C? A broad melting point indicates the presence of impurities, such as residual solvents, inorganic salts, or isomeric contaminants. You should perform one or more additional recrystallization steps to improve purity [1].
Q3: What is the main research application of this compound? Based on the literature, its primary use is in fundamental scientific studies. It has been employed in proton magnetic resonance studies of the interaction of amino acids and dipeptides with sRNA [1]. Furthermore, its thermodynamic properties (pKa, dissociation constants) have been characterized for its potential use as a buffer in the physiological pH range (7-9) [3].
The table below summarizes the key stability-related properties of Glycyl-dl-serine (CAS 687-38-7) for a quick reference [1] [2].
| Property | Value / Description | Relevance to Stability |
|---|---|---|
| Molecular Formula | C5H10N2O4 [1] [2] | Defines basic chemical identity. |
| Melting Point | 207 °C [1] | Indicates thermal stability at high temperatures. |
| Storage Temp. | −20°C [1] [2] | Critical for long-term stability; prevents degradation. |
| Form | Solid (White to Off-White powder) [1] [2] | Physical form for handling and storage. |
| Stability Note | Hygroscopic [1] | Crucial: Absorbs moisture from air, which can facilitate hydrolysis or microbial growth. |
| Water Solubility | Almost transparency / Slightly soluble [1] | Behavior in aqueous solutions, relevant for experimental conditions. |
Here are answers to common questions and issues related to this compound stability.
Q1: How should I store this compound to ensure its long-term stability?
Q2: My this compound solution appears to have degraded. What are the likely causes?
Q3: What is the safety profile of this compound?
The following diagrams, created with Graphviz, outline a general experimental workflow and the key factors affecting stability.
This diagram outlines a general experimental workflow for studying the solubility and stability of compounds like this compound in different solutions, based on methodologies cited in the research [3] [4].
This diagram maps the logical relationships between primary factors that influence the stability of this compound in solution, as identified in the search results.
The search results provide a solid foundation on basic properties but lack deep experimental details. To build a comprehensive technical support guide, you would need to consult additional resources:
A: Low yields typically result from improper aldehyde protection, cyanide decomposition, or hydrolysis conditions. Recent studies show optimized yields of 65-78% with the following modifications:
A: Racemization occurs primarily during acidic hydrolysis. Use controlled pH (6.5-7.5) and lower temperatures (60-80°C) with shorter reaction times.
A: Common byproducts include:
| Parameter | Standard | Optimized | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 25 | 0-5 | +25% |
| pH control | None | 8.5-9.0 | +18% |
| Cyanide:aldehyde ratio | 1:1 | 1.2:1 | +15% |
| Hydrolysis time (h) | 12 | 6 | +12% |
| Catalyst | None | ZnCl₂ | +20% |
| Byproduct | Formation Condition | Reduction Method |
|---|---|---|
| Glycine | pH > 10, T > 80°C | Control pH 6.5-7.5 |
| Serine peptides | High concentration | Dilute conditions |
| Formaldehyde | Oxidative conditions | N₂ atmosphere |
Symptoms: Poor conversion, excess cyanide required Solutions:
Symptoms: Oil formation, poor crystal quality Solutions:
Symptoms: Yellow/brown product Solutions:
Here is a structured summary of common problems and their solutions, compiled from technical literature.
| Problem Category | Specific Issue | Possible Causes & Solutions |
|---|
| Peak Shape & Resolution | Peak Tailing [1] | • Cause: Interaction of basic compounds with silanol groups on the column. • Solution: Use high-purity silica (Type B) or polar-embedded phase columns; add a competing base like triethylamine (TEA) to the mobile phase. | | | Peak Fronting [1] | • Cause: Column overload or a blocked frit. • Solution: Reduce the amount of sample injected; replace the pre-column frit or the analytical column. | | | Broad Peaks [1] | • Cause: Detector flow cell volume is too large for the column used. • Solution: Use a micro or semi-micro flow cell with UHPLC or microbore columns. | | Sensitivity & Detection | Low Sensitivity (UV/VIS) [1] | • Cause: The analyte's absorption is low, or the mobile phase has high background. • Solution: Change the detection wavelength; use a mobile phase with lower background absorption; ensure proper derivatization. | | | Low Sensitivity (Fluorescence) [1] | • Cause: Fluorescence quenching by the mobile phase or matrix. • Solution: Evaluate and modify the mobile phase composition; optimize excitation and emission wavelengths and PMT gain. | | Chiral Separation | Inadequate Separation of D/L Enantiomers | • Cause: The chiral stationary phase or derivatization method lacks selectivity. • Solution: Use a dedicated chiral column (e.g., CROWNPAK CR(+)) [2] or a validated pre-column derivatization method with a chiral reagent to form diastereomers separable on a standard C18 column [3] [4]. | | Quantification & Reproducibility | Poor Peak Area Precision [1] | • Cause: Autosampler injecting air, sample degradation, or a leaking injector seal. • Solution: Check sample volume in vials; use a thermostatted autosampler; check and replace injector seals. | | | Irreproducible Retention Times [1] | • Cause: Insufficient buffer capacity, temperature fluctuations, or column degradation. • Solution: Increase buffer concentration; use a column thermostat; replace the column if degraded. |
Here are methodologies for two common and effective approaches to D-amino acid analysis.
This sensitive and economical HPLC-UV method simultaneously determines 36 D/L-amino acids [4].
This validated RP-HPLC/DAD method is suitable for analyzing 18 free amino acids and overcomes common issues with polar amino acids [5].
The following diagram illustrates the general decision-making process and experimental workflow for setting up an HPLC method for D-amino acid detection, integrating the troubleshooting and protocols above.
When building your technical support center, you may want to include notes on these advanced topics:
| Problem | Possible Causes | Diagnostic Steps | Solutions |
|---|---|---|---|
| No Peaks Detected [1] | Sample not reaching detector; detector failure; column cracks [1]. | Verify auto-sampler & syringe function; check column integrity; confirm detector flame/gas flow [1]. | Properly prepare sample; repair/replace column; ensure detector is operational [1]. |
| Poor Sensitivity/ Low Signal [1] [2] | Gas leaks; contaminated ionization source; poor vacuum; detector issues [1] [2]. | Check for gas leaks at connections, column fittings, and EPC; inspect/clean ionization source; verify vacuum pump performance [1] [2]. | Tighten/replace leaking components; clean ionization source; service vacuum pump/check for leaks [1] [2]. |
| Contamination/ Background Noise [3] [2] | PEG contaminants; solvent/detergent residues; sample preparation issues [3]. | Clean MS system; check for solvent impurities; use desalting spin columns (e.g., Pierce Peptide Desalting Spin Columns) [3]. | Use LC-MS grade solvents; perform sample clean-up (desalting, detergent removal); clean ionization source [3] [2]. |
| Incorrect/ Unreliable Peak Identification | Co-eluting isomers; incorrect MS calibration; poor chromatographic separation. | Verify chiral separation; calibrate instrument with standard (e.g., Pierce Calibration Solutions); check MS2 spectrum for confirmation [4] [3]. | Use chiral separation methods (e.g., chiral MCE); calibrate MS; use internal standards; confirm with MS2 fragmentation [4]. |
This detailed methodology, adapted from a study using PC-12 cells, provides a framework for generating data to validate your D-serine analysis [4].
[D-Ser] / ([D-Ser] + [L-Ser]) * 100 in both intra- and extracellular spaces over time [4].Q: How can I be sure a peak is D-Ser and not an isobaric interference?
Q: My system has low sensitivity. Where should I start troubleshooting?
Q: What are the best practices for sample preparation to avoid contamination?
The diagram below outlines a logical, step-by-step workflow to diagnose and resolve issues with D-serine peak identification.
The table below summarizes the key physical and chemical properties of Glycyl-DL-serine (CAS 687-38-7) that are relevant for its handling and stability [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₅H₁₀N₂O₄ |
| Molecular Weight | 162.14 g/mol |
| Melting Point | 207 °C |
| Storage Condition | -20°C |
| Form | Solid |
| Color | White to off-white |
| Solubility | Slightly soluble in water and acidic aqueous solutions |
Since direct data on this compound degradation is limited, your investigation can focus on the following potential pathways. The diagram below outlines this strategic approach.
Based on its structure and general peptide chemistry, you can design experiments to test these hypotheses:
To build your troubleshooting guide, you can propose the following methodologies to identify and quantify degradation.
To proactively understand degradation, you can conduct stress tests:
The table below compares the key characteristics of the main analytical techniques you could employ.
| Method | Key Parameter to Monitor | What it Indicates |
|---|---|---|
| HPLC | Retention time and peak area | Purity and concentration of dipeptide; appearance of degradation products. |
| NMR | Chemical shift and signal intensity | Structural integrity; formation of specific decomposition products. |
The table below summarizes the two main strategies for separating serine enantiomers.
| Method | Principle | Key Features | Common Applications |
|---|
| Indirect Analysis (Diastereomer Method) [1] [2] | Derivatizes enantiomers with a chiral reagent to form diastereomers, which are then separated on a conventional reverse-phase column. | - Lower cost (uses standard HPLC columns).
This is a established method for measuring D- and L-serine in rat brain homogenate using a conventional reversed-phase HPLC system with an electrochemical detector (ECD) [1].
1. Reagent Preparation
2. Sample Preparation
3. Derivatization and HPLC-ECD Analysis
The following workflow diagrams the key steps of this protocol and the logic for troubleshooting a common issue:
Q1: Why are my diastereomeric peaks unstable or low in intensity?
Q2: How can I confirm that a peak in my chromatogram is genuinely D-serine, especially in a complex biological sample?
Q3: What are the key advantages and disadvantages of using a chiral HPLC column?
Q4: Besides the brain, in what other biomedical fields is the separation of serine enantiomers important?
The table below summarizes the available data, though it is not exhaustive for both forms.
| Property | Glycyl-DL-serine (Racemic Mixture) | Glycyl-L-serine (L-Form) |
|---|---|---|
| CAS Number | 687-38-7 [1] | Not Available in Sources |
| Molecular Formula | C5H10N2O4 [1] | C5H10N2O4 [2] |
| Molecular Weight | 162.144 g/mol [1] | 162.1439 g/mol [3] |
| Melting Point | ~7 °C (lit.) [1] | Not Available |
| Boiling Point | ~513.0 °C (Predicted) [1] | Not Available |
| Density | ~1.4 g/cm³ (Predicted) [1] | Not Available |
| Water Solubility | Not Available (Experimental) | 15.5 g/L (Predicted) [3] |
| logP | -2.33 (Predicted) [1] | -3.3 (Predicted) [3] |
| pKa (Strongest Acidic) | Not Available | 3.24 (Predicted) [3] |
| pKa (Strongest Basic) | Not Available | 9.33 (Predicted) [3] |
The key experimental data for this compound comes from a study that determined its partial molar volume (V₂°) and partial molar heat capacity (Cp₂°) in aqueous solution at 25°C [4]. These thermodynamic properties are crucial for understanding solute-solvent interactions.
The safety data available is specifically for the this compound hydrate form.
| Aspect | Details |
|---|---|
| GHS Classification | Not classified as a physical, health, or environmental hazard [1]. |
| Safe Handling | Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated place and prevent dust dispersion [1]. |
| Storage Conditions | Keep container tightly closed. Store in a cool, dark place (-20°C recommended). Away from oxidizing agents [1]. |
| Stability | Stable under proper conditions. May decompose upon combustion to generate poisonous fumes [1]. |
The most significant difference between the DL and L forms lies in their biological activity, not their basic physical chemistry.
The following diagram illustrates the central role of L-Serine in key neuroprotective pathways, highlighting why the L-form is the focus of pharmacological research.
Based on the findings, here is a path forward for creating a comprehensive guide:
The table below compiles the experimental solubility data for glycine and DL-serine in different electrolyte solutions, expressed as mole fraction, from multiple studies conducted at 298.15 K (25°C).
| Amino Acid | Solvent System | Solubility (Mole Fraction) | Citation |
|---|---|---|---|
| Glycine | Pure Water | 0.2499 (~ 249.9 g/L) [1] | |
| Glycine | Aqueous NaF | Decreases with increasing NaF concentration [2] | |
| Glycine | Aqueous KF | Decreases with increasing KF concentration [2] | |
| DL-Serine | Aqueous NaF | Decreases with increasing NaF concentration [2] | |
| DL-Serine | Aqueous KF | Decreases with increasing KF concentration [2] | |
| Glycine | Aqueous NaCl | Decreases with increasing NaCl concentration [3] | |
| Glycine | Aqueous KCl | Decreases with increasing KCl concentration [3] | |
| DL-Serine | Aqueous NaCl | Decreases with increasing NaCl concentration [3] | |
| DL-Serine | Aqueous KCl | Decreases with increasing KCl concentration [3] | |
| Glycine | Aqueous NaBr | Experiences "salting-in" (increased solubility) at low salt concentrations [4] | |
| DL-Serine | Aqueous NaBr | Experiences "salting-in" (increased solubility) at low salt concentrations [4] |
Key Comparative Insights:
The reliability of the data is supported by well-established experimental methods. Here are the details of the key protocols used in the cited research:
This method was used in studies involving sodium fluoride (NaF) and potassium fluoride (KF) [2] [4].
This method was used in studies involving NaCl and KCl solutions [5] [3].
The interest in these two amino acids extends beyond their physicochemical properties. In cancer research, the Serine-Glycine-One-Carbon (SGOC) metabolic pathway is a key focus, as it is often hyperactivated in tumors [6] [7]. The following diagram illustrates the close metabolic relationship between serine and glycine, which is crucial for understanding their biological significance.
This diagram shows how serine can be synthesized from glucose and subsequently converted to glycine, donating a one-carbon unit to the folate cycle that fuels processes vital for rapid cancer cell proliferation, such as nucleotide synthesis [6] [7].
The table below summarizes a detailed methodology for separating and detecting D- and L-serine in biological samples using reversed-phase HPLC with an electrochemical detector (ECD) [1].
| Aspect | Specification / Protocol |
|---|---|
| Method Principle | Derivatization of D- and L-serine with OPA and NAC to form diastereomeric isoindole derivatives, separable by conventional reversed-phase HPLC [1]. |
| Sample Preparation | Rat brain tissue is homogenized in 10% methanol, centrifuged, and the supernatant is filtered and diluted. For D-serine removal control, sample is treated with D-amino acid oxidase and catalase [1]. |
| Derivatization | Sample is mixed with 4 mM OPA-NAC solution (4:1 ratio) and reacted for 150 seconds at room temperature [1]. |
| Chromatography System | Conventional HPLC (e.g., Eicom EP-300) [1]. |
| Column | ODS (C18) column (e.g., Eicompak EX-3ODS, 4.6 mm i.d. × 100 mm, 3 µm particles) at 30°C [1]. |
| Mobile Phase | 0.1 M Phosphate buffer (pH 6.0) : Methanol (82:18) with EDTA-2Na (5 mg/L) [1]. |
| Flow Rate | 500 µL/min [1]. |
| Detection | Electrochemical Detector (ECD) with a glassy carbon working electrode at +600 mV vs. Ag/AgCl [1]. |
| Validation Technique | Confirmation of D-serine peak by its disappearance after enzymatic treatment with D-amino acid oxidase [1]. |
This experimental workflow can be visualized as follows:
For your guide, you can contrast the HPLC method with other potential orthogonal techniques. The table below compares their general characteristics, though not all data is specific to D-serine [2].
| Technique | Key Principle | Typical Applications / Advantages | Key Limitations / Considerations |
|---|---|---|---|
| HPLC-ECD (as above) | Separation of derivatized amino acids followed by electrochemical detection [1]. | High specificity for target analytes after derivatization; suitable for complex biological matrices like brain tissue [1]. | Requires sample derivatization; specificity of antibody/reagent coverage is critical [2] [1]. |
| ELISA | Uses polyclonal antibodies to detect specific proteins or impurities [2]. | High throughput, high sensitivity, simpler, and economical for routine testing [2]. | Cannot guarantee 100% immunoreactivity; risk of missing some impurities; long development time (~8 months) [2]. |
| Mass Spectrometry (LC-MS) | Measures mass-to-charge ratio (m/z) of ions for identification and quantification [2] [3]. | Identifies specific HCPs; high sensitivity for low-abundance compounds; provides structural information [2]. | Disproportionately expensive; complex data analysis; requires specialized equipment and expertise [2]. |
The table below compares the main separation methods used for serine enantiomers.
| Method | Core Principle | Typical Application Scale | Key Advantages | Key Limitations |
|---|---|---|---|---|
| HPLC with Derivatization [1] | Converts enantiomers into diastereomers using a chiral derivatizing agent (e.g., OPA-NAC), then separates them on a conventional reverse-phase column. | Analytical | Uses standard, affordable HPLC equipment; well-documented and reliable [1]. | Requires extra derivatization step; derivative stability can be a concern [1]. |
| 2D-HPLC [2] | Employs two sequential columns: first a reverse-phase column to separate amino acids, then a chiral column to separate the enantiomers. | Analytical | High specificity and accuracy; ideal for complex biological samples (e.g., serum, urine) [2]. | Technically complex; requires specialized equipment. |
| Chiral Covalent Organic Framework (COF) Membrane [3] | Uses a membrane with homochiral, ultra-microporous pores that selectively allow one enantiomer to diffuse through based on differences in interaction strength. | Preparative | Energy-efficient, continuous operation; potential for large-scale purification [3]. | Emerging technology; stability and cost for industrial use may still be under evaluation [3]. |
| Diastereomeric Crystallization [4] [5] | Reacts the racemic mixture with a pure chiral acid or base to form a pair of diastereomeric salts, which are separated based on their different solubilities. | Preparative / Industrial | Operationally simple, low cost; no extreme conditions or expensive reagents required [5]. | Requires a suitable, recoverable resolving agent; can be tedious with multiple recrystallizations needed [4]. |
Here is a deeper dive into the methodologies for two of the techniques mentioned above.
This method, detailed for analyzing rat brain homogenate, involves derivatizing serine with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomers separable on a standard C18 column [1].
The following diagram illustrates this workflow.
This modern membrane-based approach relies on the fabrication of a covalent organic framework (COF) with precisely defined chiral channels [3].
The mechanism of this retarded transport is illustrated below.
Your choice of method will depend heavily on the goal of your work:
To understand how D-serine and L-serine function, it's helpful to visualize the NMDA receptor activation pathway, which is central to their cognitive roles.
A common experimental approach to study these mechanisms involves inducing cognitive impairment in animal models and then testing the therapeutic potential of serine supplementation. The workflow below outlines a standard protocol from a recent study.
Researchers use specific, well-established protocols to generate data on serine and cognition. The following table outlines core methodologies referenced in the studies.
| Experimental Aspect | Commonly Used Protocols & Methodologies |
|---|
| Inducing Cognitive Impairment | Aging Models: Use of aged (e.g., 25-33 month old) rodents [1]. Alzheimer's Model: Chronic administration of Aluminum Chloride (AlCl₃) to rats [2]. | | Behavioral Cognitive Tests | Morris Water Maze: Tests spatial learning and memory [1] [2]. Novel Object Recognition (NOR): Assesses short-term recognition memory [3]. | | Biochemical Analysis | Amino Acid Quantification: High-Performance Liquid Chromatography (HPLC) to measure D-serine, L-serine, and glycine levels in serum, CSF, or brain tissue [4]. Western Blot: Analyzes protein expression (e.g., serine racemase, epigenetic markers) [3]. | | Electrophysiology | Hippocampal Slice Recording: Measures Long-Term Potentiation (LTP), a cellular correlate of memory [1]. | | Molecular Biology | Gene Expression Analysis: qRT-PCR to measure mRNA levels of genes related to synaptic function and inflammation (e.g., BDNF, Shank3) [3]. |
The translational potential of D-serine and L-serine is at different stages:
D-Serine: Research is primarily investigational. While it shows promise for treating schizophrenia (addressing NMDA receptor hypofunction) and age-related memory impairment [5] [1], there are hurdles. These include potential nephrotoxicity at high doses and the fact that it is not an FDA-approved dietary supplement [5]. Its role as a predictive biomarker is emerging, with studies showing that a higher serum D-/Total serine ratio correlates with worse cognition in frail elderly subjects [4] [6].
L-Serine: Research is more advanced, focusing on neuroprotection. It is being investigated for Amyotrophic Lateral Sclerosis (ALS), with FDA-approved human clinical trials demonstrating safety [7] [8]. Studies in animal models of Alzheimer's disease show it can reduce oxidative stress and improve memory [2]. Its mechanisms are broad, including reducing neuroinflammation and modulating epigenetic markers to improve memory and reduce anxiety-like behaviors [3] [8]. L-serine is readily available as a dietary supplement and is generally regarded as safe (GRAS) [5] [7].
The table below consolidates major experimental findings from studies using SR-KO mouse models, highlighting the physiological consequences of D-serine deficiency.
| Study Focus | Key Findings in SR-KO vs. Wild-Type | Experimental Methods | Rescue via D-Serine Supplementation |
|---|
| Schizophrenia & Cognition [1] [2] | • Impaired activity-dependent spine growth • Bias towards spine shrinkage/destabilization • Reduced spine density • Cognitive deficits (memory, sensorimotor gating) | • Two-photon glutamate uncaging on hippocampal slices • Spine density analysis • Behavioral tests (prepulse inhibition, social interaction) | • Acute rescue of spine growth with exogenous D-serine application [2] | | Inflammatory Pain [3] | • Increased pain sensitivity (Phase 2 formalin test) • Increased c-Fos & p-ERK positive neurons in spinal cord dorsal horn | • Subcutaneous formalin injection & behavioral observation • Immunohistochemistry for pain markers in spinal cord | • Oral D-serine in drinking water normalized pain response [3] | | Retinal Development [4] | • Altered retinal D-serine levels during postnatal development | • Capillary electrophoresis to measure D-serine levels in retina | Information not specified in search results |
For researchers looking to replicate or adapt these key experiments, here is a summary of the core methodologies.
This protocol is used to study synaptic changes and the effects on dendritic spines.
This is a standard behavioral test for assessing inflammatory pain response.
The following diagram illustrates the core biochemical pathway disrupted in the SR-KO model, showing D-serine's critical role in NMDA receptor function.
This pathway shows that SR-KO models work by directly eliminating the source of the NMDAR co-agonist D-serine, leading to impaired receptor function. Research indicates that the resulting D-serine deficiency biases synaptic plasticity towards spine shrinkage and destabilization, providing a mechanistic link to the cognitive and behavioral deficits observed [2].
The methodologies below are synthesized from recent studies that successfully identified and confirmed D-serine peptides using mass spectrometry.
Protocol 1: Multi-Hierarchical Metabolomics and Proteomics [1]
Protocol 2: Large-Scale Peptidomics with Machine Learning [2]
The following table summarizes quantitative findings from a key study on renal D-serine transport, providing a model for the type of data used in confirmation workflows [1].
| Parameter | Time Point Post-IRI | L-Serine Level | D-Serine Level | D-/L-Serine Ratio |
|---|---|---|---|---|
| Plasma | 4-8 hours | Sharp decrease | Not specified | Increased |
| Plasma | 20-40 hours | Not specified | Continuous acceleration | Increased |
| Urine | 4-8 hours | Not specified | Not specified | Drastically decreased |
The diagram below illustrates the logical pathway for confirming D-serine peptides, integrating protocols from the cited research.
When designing your experiments, please consider these factors highlighted in the research:
Corrosive;Irritant